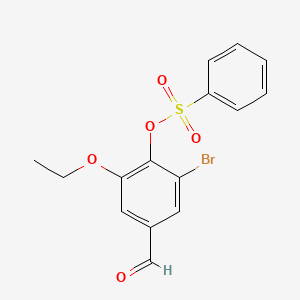
2-Azidoethanesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azidoethanesulfonyl fluoride is a versatile chemical compound that has garnered significant interest in various scientific fields. This compound is characterized by the presence of an azido group (-N₃) and a sulfonyl fluoride group (-SO₂F), making it a valuable reagent in organic synthesis and chemical biology. Its unique structure allows it to participate in a variety of chemical reactions, making it a useful tool for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-azidoethanesulfonyl fluoride typically involves the reaction of ethane-1,2-disulfonyl fluoride with sodium azide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{C₂H₄(SO₂F)₂} + \text{NaN₃} \rightarrow \text{C₂H₄(SO₂F)(N₃)} + \text{NaSO₂F} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The reaction is typically conducted in specialized reactors designed to handle the potentially hazardous nature of azides.
Chemical Reactions Analysis
Types of Reactions: 2-Azidoethanesulfonyl fluoride undergoes a variety of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Click Reactions: This compound is often used in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide (NaN₃), polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction Reactions: Lithium aluminum hydride (LiAlH₄), palladium on carbon (Pd/C) with hydrogen gas (H₂).
Click Reactions: Copper(I) catalysts, alkyne substrates, and appropriate solvents.
Major Products Formed:
Substitution Reactions: Various azido derivatives.
Reduction Reactions: Corresponding amines.
Click Reactions: Triazole derivatives.
Scientific Research Applications
2-Azidoethanesulfonyl fluoride has a wide range of applications in scientific research:
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 2-azidoethanesulfonyl fluoride involves its ability to act as an electrophile due to the presence of the sulfonyl fluoride group. This electrophilic nature allows it to react with nucleophiles, facilitating various chemical transformations. The azido group can also participate in cycloaddition reactions, forming stable triazole rings. These properties make it a valuable tool in click chemistry and other synthetic applications.
Comparison with Similar Compounds
Ethanesulfonyl Fluoride: Lacks the azido group, making it less versatile in certain reactions.
Methanesulfonyl Fluoride: Similar sulfonyl fluoride functionality but with a different alkyl group.
Azidomethylsulfonyl Fluoride: Similar structure but with a different alkyl chain length.
Uniqueness: 2-Azidoethanesulfonyl fluoride is unique due to the combination of the azido and sulfonyl fluoride groups in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a highly versatile reagent in both synthetic and biological applications.
Properties
IUPAC Name |
2-azidoethanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4FN3O2S/c3-9(7,8)2-1-5-6-4/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZYYVUMQXBCRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)F)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-ethylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2503063.png)

![11-(4-Methoxyphenyl)-5-methyl-11-(trifluoromethyl)-8-thia-1,10,12-triazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9-tetraen-13-one](/img/structure/B2503067.png)
![2-{[1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid](/img/structure/B2503069.png)
![N-[3-(cyanomethoxy)phenyl]-2,4,5-trimethylfuran-3-carboxamide](/img/structure/B2503071.png)
![N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2503072.png)




![ethyl 2-{[(5E)-5-{[4-(acetyloxy)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]sulfanyl}acetate](/img/structure/B2503081.png)
![7-benzyl-N-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2503084.png)


